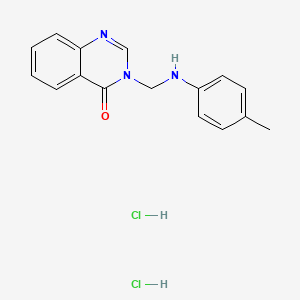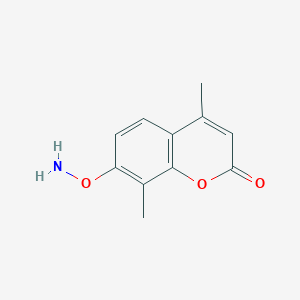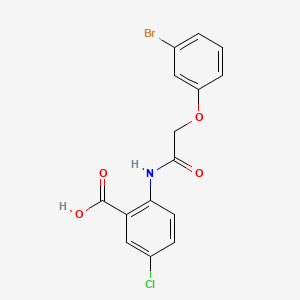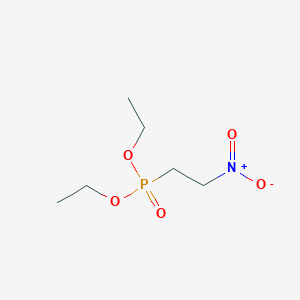
Butanoic acid, 2-methyl-, (1R,2S,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-((acetyloxy)methyl)-5-((2S,3aR,6aS)-hexahydrofuro(2,3-b)furan-2-yl)octahydro-2-hydroxy-5,6-dimethylspiro(naphthalene-1(2H),2'-oxiran)-4-yl ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-methyl-, (1R,2S,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-((acetyloxy)methyl)-5-((2S,3aR,6aS)-hexahydrofuro(2,3-b)furan-2-yl)octahydro-2-hydroxy-5,6-dimethylspiro(naphthalene-1(2H),2’-oxiran)-4-yl ester, (2S)- is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and intricate molecular architecture, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the butanoic acid derivative, followed by the introduction of various functional groups and chiral centers. Common synthetic routes may include:
- Esterification reactions to introduce ester groups.
- Oxidation and reduction reactions to achieve the desired oxidation states.
- Use of protecting groups to control the reactivity of specific functional groups during the synthesis.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques such as:
- Catalytic processes to enhance reaction efficiency.
- Use of high-pressure and high-temperature conditions to drive reactions to completion.
- Purification methods like chromatography to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield ketones or aldehydes.
- Reduction may yield alcohols.
- Substitution may yield halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid derivatives: Compounds with similar butanoic acid backbones but different functional groups.
Spiro compounds: Compounds with similar spiro structures but different substituents.
Furan derivatives: Compounds with similar furan rings but different side chains.
Uniqueness
This compound is unique due to its specific combination of functional groups, chiral centers, and molecular architecture, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72160-84-0 |
|---|---|
Molekularformel |
C29H44O10 |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
[(1R,4R,4aR,5S,7R,8S,8aR)-8-[(3aR,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-4a-(acetyloxymethyl)-3-hydroxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C29H44O10/c1-7-15(2)25(33)38-20-12-21(32)29(14-36-29)28(13-35-17(4)30)23(37-18(5)31)10-16(3)27(6,24(20)28)22-11-19-8-9-34-26(19)39-22/h15-16,19-24,26,32H,7-14H2,1-6H3/t15-,16+,19+,20+,21?,22?,23-,24+,26-,27+,28+,29+/m0/s1 |
InChI-Schlüssel |
YKWBDFBNTYGFFZ-JBXMTNKTSA-N |
Isomerische SMILES |
CC[C@H](C)C(=O)O[C@@H]1CC([C@]2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C4C[C@H]5CCO[C@H]5O4)COC(=O)C)O |
Kanonische SMILES |
CCC(C)C(=O)OC1CC(C2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)C4CC5CCOC5O4)COC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)


![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)





![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)

